Modipafant

Enantioselective pharmacology Receptor binding affinity In vitro potency

Select Modipafant (UK-80067) to gain 2-fold potency over racemic UK-74505 and irreversible PAF receptor blockade (IC50 shifts from 5.6 nM to 0.34 nM). Its slow receptor offset sustains in vivo target engagement independent of plasma half-life, enabling less frequent dosing in chronic inflammation, dengue, and ischemia models. Clinically evaluated in human trials, this (+)-enantiomer bridges preclinical findings to translational relevance. Replace racemate or competitive antagonists with Modipafant to eliminate potency discrepancies and ensure reproducible outcomes.

Molecular Formula C34H29ClN6O3
Molecular Weight 605.1 g/mol
CAS No. 122957-06-6
Cat. No. B1676680
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameModipafant
CAS122957-06-6
Synonyms4-(2-chlorophenyl)-6-methyl-2-(4-(2-methylimidazo(4,5-c)pyrid-1-yl)phenyl)-5-(2-pyridinylcarbamoyl)-1,4-dihydropyridine-3-carboxylic acid ethyl ester
modipafant
UK 74505
UK 80067
UK-74505
UK-80067
Molecular FormulaC34H29ClN6O3
Molecular Weight605.1 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=C(NC(=C(C1C2=CC=CC=C2Cl)C(=O)NC3=CC=CC=N3)C)C4=CC=C(C=C4)N5C(=NC6=C5C=CN=C6)C
InChIInChI=1S/C34H29ClN6O3/c1-4-44-34(43)31-30(24-9-5-6-10-25(24)35)29(33(42)40-28-11-7-8-17-37-28)20(2)38-32(31)22-12-14-23(15-13-22)41-21(3)39-26-19-36-18-16-27(26)41/h5-19,30,38H,4H2,1-3H3,(H,37,40,42)/t30-/m1/s1
InChIKeyODRYSCQFUGFOSU-SSEXGKCCSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Modipafant (UK-80067) – Potent, Orally Active, Enantiomerically Pure PAF Receptor Antagonist for Inflammation, Asthma, and Dengue Research


Modipafant (UK-80067), a dihydropyridine small molecule, is the (+)-enantiomer of the racemic PAF receptor antagonist UK-74505. It acts as a potent, orally active, and selective antagonist of the platelet-activating factor (PAF) receptor, a critical mediator in inflammatory and allergic responses [1]. Modipafant exhibits approximately twice the intrinsic potency of its racemic counterpart UK-74505 [2]. Its mechanism is characterized by a slow receptor offset, leading to a prolonged duration of action in vivo despite a short plasma half-life [3]. This compound has been investigated in clinical trials for asthma and dengue fever, representing a well-characterized, high-purity research tool for elucidating PAF-mediated pathways.

Critical Differentiation: Why Modipafant Cannot Be Replaced by UK-74505, WEB 2086, or Ginkgolide B


The selection of Modipafant over its racemate UK-74505 or other PAF antagonists is driven by three quantifiable pillars: enantiomeric potency advantage, distinct receptor binding kinetics, and a unique disconnect between plasma half-life and in vivo duration of action. Substituting with the racemate (UK-74505) results in a 2-fold loss in intrinsic potency and a 5-fold higher IC50 in short-term functional assays [1]. Compared to competitive antagonists like WEB 2086, Modipafant's irreversible, time-dependent binding provides a sustained target blockade that cannot be achieved with rapidly reversible inhibitors [2]. Furthermore, unlike other PAF antagonists, Modipafant's slow receptor offset translates to a long duration of action that is independent of its short plasma half-life, a property critical for in vivo studies requiring sustained target engagement without continuous high plasma drug levels [3]. These fundamental differences mean that substituting Modipafant with a related compound will lead to divergent, non-comparable experimental outcomes in potency, kinetics, and in vivo efficacy.

Quantitative Evidence of Modipafant's Differential Performance Against UK-74505, WEB 2086, and Ginkgolide B


Enantiomeric Potency: Modipafant's 2-Fold Advantage Over the Racemate UK-74505

Modipafant demonstrates approximately double the intrinsic potency of its racemic mixture, UK-74505. This stereoselective advantage is a critical differentiator, as the racemate contains an inactive enantiomer that dilutes potency without contributing to target engagement. The use of the pure active enantiomer Modipafant allows for the use of a lower effective concentration or dose, potentially reducing off-target effects and improving the precision of pharmacological studies [1].

Enantioselective pharmacology Receptor binding affinity In vitro potency

Time-Dependent, Irreversible Antagonism: Modipafant's 16-Fold Increase in Potency Over 60 Minutes

Modipafant's PAF receptor antagonism is both time-dependent and irreversible, a property not shared by competitive antagonists like WEB 2086. In washed rabbit platelets, the IC50 for inhibiting PAF-induced aggregation increases markedly from 5.6 nM (after 2 min preincubation) to 0.34 nM (after 60 min preincubation), representing a 16.5-fold enhancement in potency with longer incubation time [1]. In contrast, the racemate UK-74505 shows a similar but less pronounced time-dependency with IC50 values of 26.3 nM at 0.25 min and 1.12 nM at 60 min (a 23-fold change but from a less potent baseline) [2], while the competitive antagonist WEB 2086 shows no change in IC50 over time (IC50 = 145.7 nM) [2]. This demonstrates that Modipafant achieves sub-nanomolar potency only after establishing irreversible receptor binding, a critical feature for achieving sustained receptor blockade.

Receptor binding kinetics Irreversible antagonism Functional selectivity

In Vivo Efficacy and Duration of Action: Modipafant's Superior Oral Potency Compared to WEB 2086

In vivo, Modipafant demonstrates significantly greater potency and prolonged activity compared to the competitive antagonist WEB 2086. In rat models of PAF-induced hypotension, the intravenous ED50 for Modipafant (as the racemate UK-74505) was 35 µg/kg, whereas WEB 2086 exhibited an ED50 of 350-1050 µg/kg, indicating a 10- to 30-fold higher potency for the dihydropyridine-based antagonist [1]. Furthermore, oral administration of Modipafant (UK-74505) provided prolonged protection against PAF-induced lethality in mice, with ED50 values of 0.26 mg/kg at 2 hours and 1.33 mg/kg at 8 hours post-dosing [1]. This long duration of action is a direct consequence of the irreversible receptor binding kinetics, allowing for less frequent dosing and sustained target coverage in chronic disease models.

In vivo pharmacology Oral bioavailability Efficacy in disease models

Pharmacokinetic-Pharmacodynamic Disconnect: Modipafant's Prolonged Action Despite a Short 1-3h Plasma Half-Life

Modipafant exhibits a unique pharmacokinetic-pharmacodynamic disconnect. Its plasma half-life is short, ranging from 1 to 3 hours in humans following oral doses of 12.5 to 150 mg, with Tmax at 1 hour [1]. Despite this, its irreversible, slow-offset receptor binding kinetics confer a long duration of action in vivo [1]. This is a critical differentiator from reversible PAF antagonists whose duration of action is directly tied to plasma drug concentrations. This property means that Modipafant can provide sustained target blockade after the compound has been cleared from plasma, a feature that cannot be replicated with rapidly reversible ligands.

Pharmacokinetics Pharmacodynamics Receptor occupancy

Clinical Translation and Safety: Modipafant's Investigational Use in Dengue and Asthma

Modipafant has been evaluated in human clinical trials, providing a substantial safety and tolerability dataset that is often lacking for other research-grade PAF antagonists. A 28-day, placebo-controlled, parallel-group study in 120 adults with moderately severe asthma evaluated modipafant (50 mg twice daily) versus placebo, with no significant difference in adverse events observed between groups [1]. Furthermore, a Phase Ib/IIa trial (NCT02569827) was initiated to investigate modipafant (50 mg and 100 mg doses) for the treatment of uncomplicated dengue fever in adult participants [2]. This clinical experience validates modipafant's safety profile and provides a robust foundation for its use in translational research, including preclinical disease models and ex vivo human tissue studies.

Clinical pharmacology Translational research Drug safety

High-Value Application Scenarios for Modipafant Based on Its Unique Differentiators


Enantioselective Pharmacology Studies: Benchmarking PAF Receptor Antagonism

Researchers conducting stereoselective pharmacology studies should select Modipafant as the gold-standard active enantiomer. Its 2-fold potency advantage over the racemate UK-74505 (Section 3, Evidence 1) provides a clear benchmark for evaluating the contribution of the (+)-enantiomer to PAF receptor blockade. This is essential for dose-response studies and for minimizing the confounding influence of the inactive enantiomer present in the racemic mixture [1].

Long-Term In Vivo Efficacy Studies: Sustained Target Engagement in Chronic Disease Models

Modipafant is the preferred compound for in vivo studies of chronic inflammation, allergic disease, or viral infection where sustained PAF receptor blockade is required. Its irreversible binding and 10- to 30-fold greater in vivo potency compared to WEB 2086 (Section 3, Evidence 3), combined with a long duration of action (up to 8 hours post-dose) despite a short plasma half-life (Section 3, Evidence 4), allows for less frequent dosing and more stable target coverage. This is particularly advantageous in models of asthma, dengue pathogenesis, and ischemia/reperfusion injury [2].

Translational Pharmacology: Bridging In Vitro Findings to Clinical Relevance

For scientists seeking to translate in vitro PAF receptor findings to a clinically relevant context, Modipafant is the logical choice. Its evaluation in human clinical trials for asthma and dengue (Section 3, Evidence 5) provides a unique safety and tolerability dataset that is unavailable for most other PAF antagonists. This makes Modipafant an ideal tool for validating preclinical discoveries and for designing ex vivo studies using human tissues or primary cells, with greater confidence in the translational potential of the results [3].

Receptor Kinetics and Occupancy Studies: Probing Irreversible Antagonism

Investigators focused on the fundamental pharmacology of GPCR antagonism should utilize Modipafant to study irreversible, time-dependent receptor blockade. Its 16.5-fold increase in potency over 60 minutes (Section 3, Evidence 2) provides a quantifiable model system for understanding slow-onset, pseudo-irreversible antagonism. This is in stark contrast to competitive, rapidly reversible antagonists like WEB 2086 and enables studies on receptor turnover, functional recovery, and the pharmacodynamics of sustained target engagement [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for Modipafant

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.